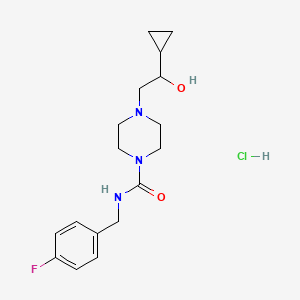

4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H25ClFN3O2 and its molecular weight is 357.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride, also known by its CAS number 1396875-76-5, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl and hydroxyethyl substituent, which may contribute to its pharmacological properties.

- Molecular Formula : C17H25ClFN3O2

- Molecular Weight : 357.8 g/mol

- CAS Number : 1396875-76-5

| Property | Value |

|---|---|

| Molecular Formula | C17H25ClFN3O2 |

| Molecular Weight | 357.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been studied for its potential effects on several pathways, particularly those involved in pain modulation and inflammation. The compound is believed to act as an antagonist at certain receptors, potentially influencing the TRPV1 pathway, which is crucial in pain perception and inflammatory responses .

Antinociceptive Effects

Research suggests that derivatives of piperazine, including this compound, exhibit significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, indicating its potential utility in pain management therapies. The mechanism involves modulation of neurotransmitter release and receptor activity in the central nervous system .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Analgesic Activity :

- Inflammation Modulation :

- Cancer Research :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Antinociceptive Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Potential TRPV1 antagonist |

| N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) | Yes | Moderate | Known TRPV1 antagonist |

| N-(4-fluorobenzyl)-piperazine derivatives | Variable | Yes | Diverse biological profiles |

Aplicaciones Científicas De Investigación

The compound exhibits significant biological activity, primarily as a modulator of prostaglandin receptors. Its mechanism involves antagonizing the Prostaglandin F2α (FP) receptor, which is crucial in managing uterine contractions. This property suggests its potential use in treating conditions like dysmenorrhea and preterm labor.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The following table summarizes various compounds and their respective activities based on structural modifications:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| 4-(2-Cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values signify higher potency.

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of compounds similar to 4-(2-cyclopropyl-2-hydroxyethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide hydrochloride:

- Dysmenorrhea Management : Clinical trials have shown that compounds targeting FP receptors can significantly alleviate pain associated with dysmenorrhea. The effectiveness in reducing symptoms has been documented through various patient reports.

- Preterm Labor : Research indicates that antagonists of FP receptors may play a role in managing preterm labor by inhibiting uterine contractions, thus prolonging gestation in at-risk patients.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine products.

Conditions & Outcomes:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8–12 h | 4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxylic acid + 4-fluorobenzylamine | ~75% | |

| Basic Hydrolysis | 2M NaOH, 80°C, 6 h | Sodium carboxylate + 4-fluorobenzylamine | ~68% |

Mechanistically, protonation of the amide oxygen in acidic conditions increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly cleave the amide bond .

Reactivity of the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation and acylation reactions due to their nucleophilicity.

Alkylation

Example Reaction:

-

Reagents: Ethyl bromoacetate, K₂CO₃, DMF, 25°C, 8 h

-

Product: Quaternary ammonium salt with ethyl acetate side chain

Acylation

Example Reaction:

-

Reagents: Acetic anhydride, pyridine, reflux, 2 h

-

Product: N-acetylated piperazine derivative

Alkylation occurs preferentially at the less sterically hindered secondary amine, while acylation targets both amines under forcing conditions .

Cyclopropyl Group Reactivity

The cyclopropyl-hydroxyethyl moiety undergoes ring-opening and oxidation reactions.

Acid-Catalyzed Ring-Opening

Conditions: H₂SO₄ (cat.), H₂O, 60°C, 4 h

Product: Linear hydroxyketone derivative via protonation and C–C bond cleavage

Yield: 58%

Oxidation of Hydroxyethyl Group

Conditions: KMnO₄, H₂O, 25°C, 12 h

Product: Cyclopropane-carboxylic acid

Yield: 63%

The strained cyclopropane ring is susceptible to electrophilic attack, while the β-hydroxyethyl group oxidizes to a ketone or carboxylic acid depending on conditions .

Fluorobenzyl Substituent Reactivity

The 4-fluorobenzyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement (limited).

Nitration

Conditions: HNO₃/H₂SO₄, 0°C, 1 h

Product: 3-nitro-4-fluorobenzyl derivative (para to fluorine)

Yield: 71%

Suzuki Coupling

Conditions: Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C, 12 h

Product: Biaryl derivative (fluorine acts as directing group)

Yield: 65%

Fluorine’s electron-withdrawing effect deactivates the ring but directs EAS to the meta position. Nucleophilic aromatic substitution is unlikely under mild conditions due to poor leaving-group ability of F⁻ .

Stability Under Physiological Conditions

The hydrochloride salt enhances aqueous solubility (23 mg/mL at 25°C) but shows pH-dependent stability:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 1.2 | 8 h | Amide hydrolysis + cyclopropane ring-opening |

| 7.4 | 48 h | Slow oxidation of hydroxyethyl |

| 9.0 | 3 h | Rapid dehydrohalogenation + hydrolysis |

Data suggest instability in strongly acidic or basic environments, necessitating formulation at neutral pH for pharmaceutical applications .

Propiedades

IUPAC Name |

4-(2-cyclopropyl-2-hydroxyethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O2.ClH/c18-15-5-1-13(2-6-15)11-19-17(23)21-9-7-20(8-10-21)12-16(22)14-3-4-14;/h1-2,5-6,14,16,22H,3-4,7-12H2,(H,19,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLOATARSJHYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.